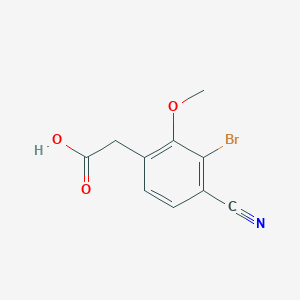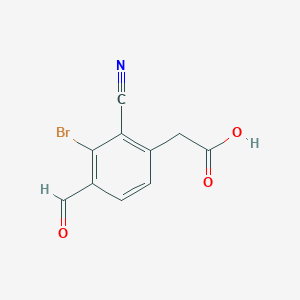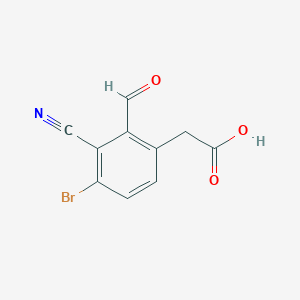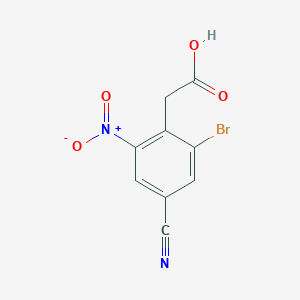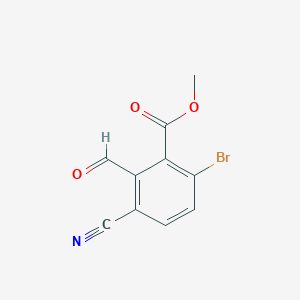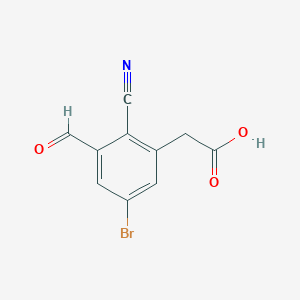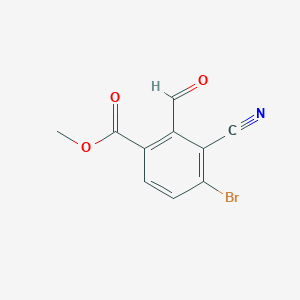![molecular formula C14H15NO3S B1414254 Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate CAS No. 2197055-31-3](/img/structure/B1414254.png)
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate
Descripción general
Descripción
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate (EMIA) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. EMIA has a unique molecular structure, containing an indole moiety with a thioacetate group attached. This compound has been found to possess several biochemical and physiological effects, and has been studied in the laboratory for its potential use in the development of new drugs, as well as for its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Recent studies have demonstrated innovative approaches to synthesize derivatives involving ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate, exploring their chemical structures and biological potentials. For instance, Muralikrishna et al. (2014) synthesized a series of compounds via a multi-step process starting from indole-3-carbaldehyde and chloro ethyl acetate, leading to compounds with antimicrobial activity through the agar disc diffusion method (Muralikrishna et al., 2014). Similarly, Nassiri and Milani (2020) described a novel synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate derivatives, confirming structures through NMR, IR, and mass spectroscopy (Nassiri & Milani, 2020).
Biological Evaluation
Beyond synthesis, the biological evaluation of derivatives shows promising applications. For instance, derivatives synthesized from the reaction of ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates with amines exhibited potential as COX-2 inhibitors, highlighting the versatility of this compound in medicinal chemistry (Cacchi et al., 2009). Another study by Gurevich et al. (2020) synthesized compounds exhibiting anti-aggregation activity, showing the compound's potential in addressing diseases characterized by cellular aggregation (Gurevich et al., 2020).
Propiedades
IUPAC Name |
ethyl 2-(3-formyl-1-methylindol-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-13(17)9-19-14-11(8-16)10-6-4-5-7-12(10)15(14)2/h4-8H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWLCPMSJWLOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C2=CC=CC=C2N1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



